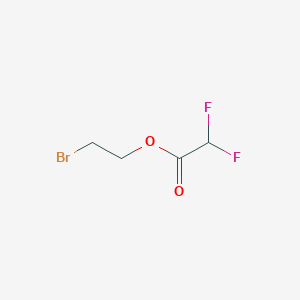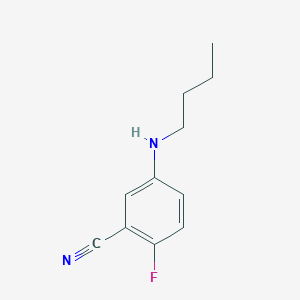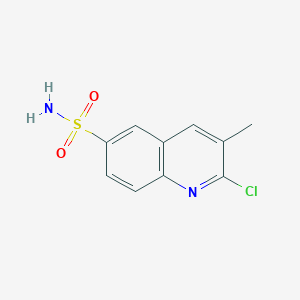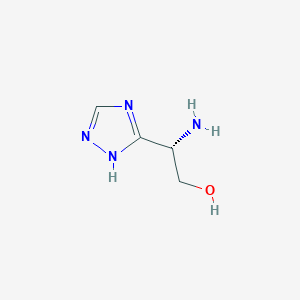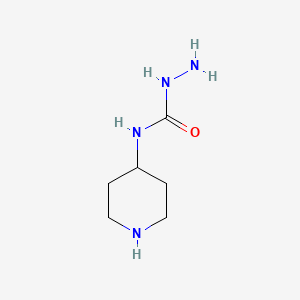
3-Amino-1-(piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(piperidin-4-yl)urea is a chemical compound that features a piperidine ring substituted with an amino group and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many biologically active compounds, makes this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(piperidin-4-yl)urea typically involves the reaction of piperidine derivatives with urea or its analogs. One common method includes the following steps:
Starting Material: Piperidine is used as the starting material.
Functionalization: The piperidine ring is functionalized by introducing an amino group at the 4-position. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Urea Formation: The functionalized piperidine is then reacted with urea or a urea derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-Amino-1-(piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
3-Amino-1-(piperidin-4-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its role in modulating biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-(piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibiting or Activating Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological effects.
Altering Cellular Functions: By interacting with cellular components, it can alter cellular functions and processes, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and N-substituted piperidines share structural similarities with 3-Amino-1-(piperidin-4-yl)urea.
Urea Derivatives: Compounds like N,N’-disubstituted ureas and thioureas also exhibit similarities in their chemical structure and reactivity.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the urea moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C6H14N4O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-amino-3-piperidin-4-ylurea |
InChI |
InChI=1S/C6H14N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H2,9,10,11) |
InChIキー |
OZWJJXROCBVECR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
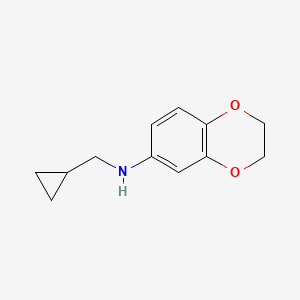

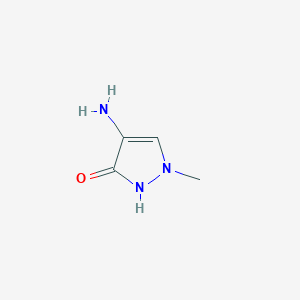
![N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide](/img/structure/B13249542.png)
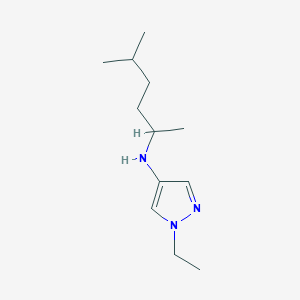

![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
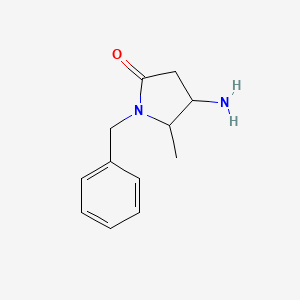
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
